REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1.C([O-])(O)=O.[Na+]>N1C=CC=CC=1>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH:17][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=2)[C:5]#[N:6])=[CH:14][CH:13]=1 |f:2.3|
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Name
|
|
Quantity
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22 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C#N)C=CN1
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Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux overnight
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Duration
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8 (± 8) h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
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the filter cake was rinsed with CH2Cl2
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Type
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CONCENTRATION
|
Details
|
The combined filtrate was concentrated to dryness in vacuum
|
Type
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CUSTOM
|
Details
|
to form a yellow solid
|
Type
|
CUSTOM
|
Details
|
This solid is then recrystallized in EtOAc
|
Type
|
CUSTOM
|
Details
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to give a light yellow crystalline compound
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated
|
Name
|
|
Type
|
product
|
Smiles
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COC1=CC=C(CNC=2C=C(C#N)C=CN2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |